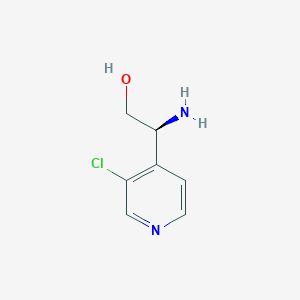
(2s)-2-Amino-2-(3-chloro(4-pyridyl))ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2s)-2-Amino-2-(3-chloro(4-pyridyl))ethan-1-ol is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2s)-2-Amino-2-(3-chloro(4-pyridyl))ethan-1-ol, commonly referred to as a pyridine derivative, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C7H9ClN2O
- CAS Number : 749192-75-4
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-4-pyridinecarboxaldehyde with appropriate amines under controlled conditions. The synthetic route generally includes:
- Formation of the intermediate : Reaction with a suitable amine.
- Purification : The product is often purified through recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an inhibitor in several biological pathways.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, derivatives of pyridine have been shown to inhibit the growth of various cancer cell lines, including colon cancer cells. These compounds interact with growth factor receptors such as EGFR and VEGFR, leading to reduced tumor proliferation .
The proposed mechanism involves:
- Inhibition of Tyrosine Kinases : The compound may inhibit tyrosine kinase activity, which is crucial for cancer cell signaling pathways.
- Membrane Interaction : Studies suggest that these compounds can intercalate into lipid bilayers, affecting membrane integrity and function, which may lead to apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Study Reference | Biological Activity | Cell Lines Tested | IC50 Value |
|---|---|---|---|
| Dubinina et al. (2007) | Antiproliferative | HCT116, SW620 | 1.0–1.6 × 10⁻⁸ M |
| Kuznietsova et al. (2013) | In vivo tumor growth inhibition | Rat colon cancer model | Not specified |
| Garmanchuk et al. (2016) | Antioxidant properties | Various assays | Low toxicity observed |
Detailed Findings
- Antiproliferative Effects : In vitro studies demonstrated that this compound significantly inhibits the proliferation of colon cancer cell lines with IC50 values in the nanomolar range.
- In Vivo Studies : Animal models have shown that treatment with this compound leads to a marked reduction in tumor size and weight compared to control groups, indicating its potential as a therapeutic agent .
- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to the ATP-binding sites of key receptors involved in tumor growth, which could explain its potent inhibitory effects on cancer cell proliferation .
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-6-3-10-2-1-5(6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m1/s1 |
InChI Key |
PUAQERXTBTYTIB-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CN=CC(=C1[C@@H](CO)N)Cl |
Canonical SMILES |
C1=CN=CC(=C1C(CO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















